molecular formula C12H16O2 B2809753 methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate CAS No. 71707-94-3

methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate

Cat. No.: B2809753
CAS No.: 71707-94-3
M. Wt: 192.258
InChI Key: GGHQOUBFMDLZOR-IHWYPQMZSA-N
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Description

methyl (4Z)-bicyclo[620]deca-4,9-diene-9-carboxylate is a chemical compound with the molecular formula C12H16O2 It is characterized by its bicyclic structure, which includes a diene and a carboxylic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The resulting product is then subjected to esterification to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides and esters with different alkyl groups.

Scientific Research Applications

methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid
  • Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid

Uniqueness

methyl (4Z)-bicyclo[620]deca-4,9-diene-9-carboxylate is unique due to its specific bicyclic structure and the presence of both a diene and a carboxylic acid ester functional group

Properties

IUPAC Name

methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-14-12(13)11-8-9-6-4-2-3-5-7-10(9)11/h2-3,8-10H,4-7H2,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHQOUBFMDLZOR-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2C1CCC=CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2C1CC/C=C\CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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